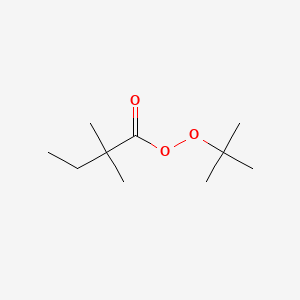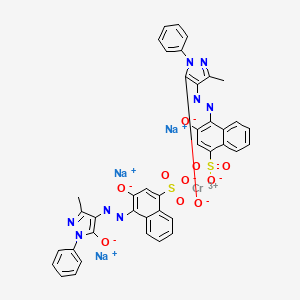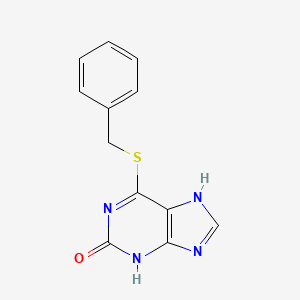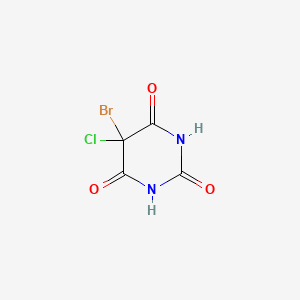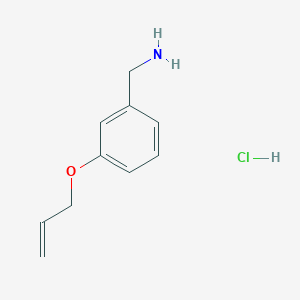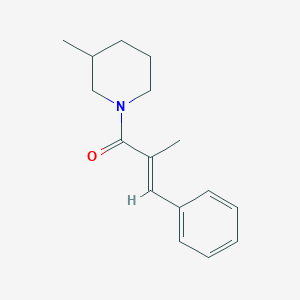
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is a complex organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as a 1,5-diketone, the piperidine ring can be formed through a cyclization reaction.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using reagents like methyl iodide.
Addition of the Propenyl Group: The propenyl group can be added through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, a simple heterocyclic amine.
3-Methylpiperidine: A derivative with a methyl group at the 3-position.
1-(2-Methyl-1-oxo-3-phenyl-2-propenyl)piperidine: A closely related compound with similar functional groups.
Uniqueness
Piperidine,3-methyl-1-(2-methyl-1-oxo-3-phenyl-2-propenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of a piperidine ring, methyl group, and phenyl-substituted propenyl group sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H21NO |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
(E)-2-methyl-1-(3-methylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H21NO/c1-13-7-6-10-17(12-13)16(18)14(2)11-15-8-4-3-5-9-15/h3-5,8-9,11,13H,6-7,10,12H2,1-2H3/b14-11+ |
Clé InChI |
ZXXFDMQZELJAEV-SDNWHVSQSA-N |
SMILES isomérique |
CC1CCCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/C |
SMILES canonique |
CC1CCCN(C1)C(=O)C(=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


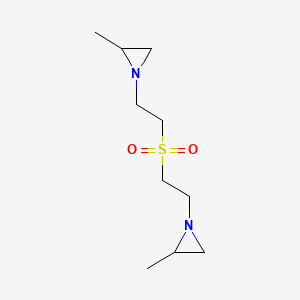
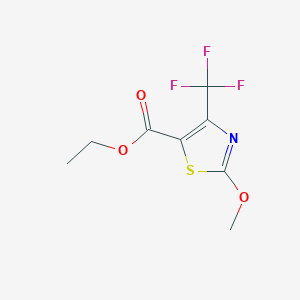
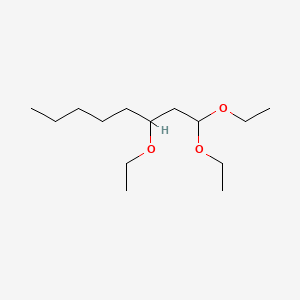

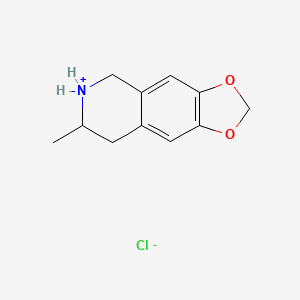
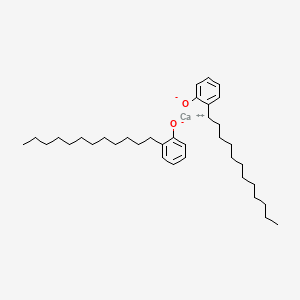
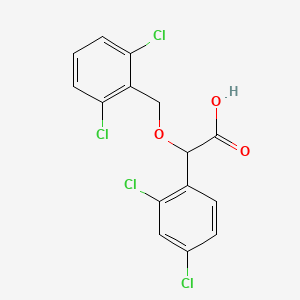
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
